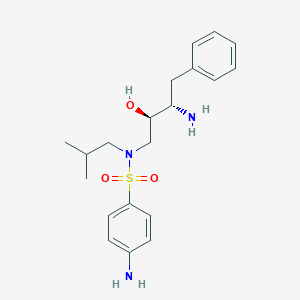
Abacavir sulfato
Descripción general
Descripción
El sulfato de abacavir es un análogo de nucleósido carbocíclico sintético que se utiliza principalmente como medicamento antiviral. Se utiliza comúnmente en combinación con otros agentes antirretrovirales para el tratamiento de la infección por el virus de la inmunodeficiencia humana (VIH). El sulfato de abacavir es conocido por su capacidad para inhibir la enzima transcriptasa inversa, que es crucial para la replicación del VIH .
Aplicaciones Científicas De Investigación
El sulfato de abacavir tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de los análogos de nucleósidos y sus propiedades químicas.
Biología: El sulfato de abacavir se utiliza en investigaciones relacionadas con el VIH y otras infecciones virales, ayudando a comprender los mecanismos de replicación e inhibición viral.
Medicina: El compuesto es un componente crítico de la terapia antirretroviral para pacientes infectados por el VIH, que se utiliza a menudo en combinación con otros medicamentos para mejorar la eficacia y reducir la resistencia.
Industria: El sulfato de abacavir se produce a escala industrial para uso farmacéutico, con investigaciones centradas en mejorar los métodos de producción y garantizar la estabilidad y pureza del producto final
Mecanismo De Acción
El sulfato de abacavir actúa inhibiendo la enzima transcriptasa inversa, que es esencial para la replicación del VIH. Una vez dentro del cuerpo, el sulfato de abacavir se convierte en su forma activa, carbovir trifosfato. Esta forma activa imita el sustrato natural de la enzima, desoxiguanosina trifosfato, y se incorpora al ADN viral. Esta incorporación lleva a la terminación de la cadena de ADN, evitando que el virus se replique .
Safety and Hazards
Ziagen is associated with hypersensitivity reactions (HSR) which are potentially serious and characterized by the appearance of symptoms indicating multi-organ system involvement . These reactions usually occur within the first 6 weeks of treatment . Ziagen must never be restarted in patients who have stopped therapy due to hypersensitivity reaction .
Análisis Bioquímico
Biochemical Properties
Intracellularly, Abacavir sulfate is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . This interaction with enzymes and other biomolecules plays a crucial role in its function as a reverse transcriptase inhibitor.
Cellular Effects
Abacavir sulfate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme needed for HIV virus replication . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Abacavir sulfate exerts its effects at the molecular level through a series of binding interactions with biomolecules. It competes with the natural substrate dGTP and inhibits the activity of HIV-1 reverse transcriptase . This inhibition prevents the replication of the HIV virus, thereby treating HIV and AIDS .
Temporal Effects in Laboratory Settings
The effects of Abacavir sulfate change over time in laboratory settings. It has been shown to have a terminal elimination half-life of approximately 1.5 hours
Dosage Effects in Animal Models
The effects of Abacavir sulfate vary with different dosages in animal models . While specific threshold effects observed in these studies are not mentioned, it is known that hypersensitivity reactions can occur, which can be severe and sometimes fatal .
Metabolic Pathways
Abacavir sulfate is involved in several metabolic pathways. It is primarily metabolized via two pathways, uridine diphosphate glucuronyltransferase and alcohol dehydrogenase, resulting in the inactive glucuronide metabolite and the inactive carboxylate metabolite .
Transport and Distribution
Abacavir sulfate is transported and distributed within cells and tissues. The apparent volume of distribution of Abacavir sulfate after intravenous administration is approximately 0.86 ± 0.15 L/kg, suggesting that Abacavir sulfate is distributed to extravascular spaces .
Subcellular Localization
As a nucleoside analog, it is expected to localize in the cell where it can interact with the reverse transcriptase enzyme to exert its antiviral effects .
Métodos De Preparación
La síntesis del sulfato de abacavir implica varios pasos clave. Un método común comienza con un compuesto adecuado de di-halo aminopirimidina, que se hace reaccionar con un aminoalcohol para formar un compuesto intermedio. Este intermedio se cicla luego para producir un compuesto intermedio clave, seguido del desplazamiento de un átomo de cloro con ciclopropilamina para producir abacavir como base libre . La base libre se convierte entonces en su forma de sal de sulfato. Los métodos de producción industrial a menudo implican el uso de grupos protectores y condiciones de reacción específicas para asegurar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
El sulfato de abacavir experimenta varias reacciones químicas, que incluyen:
Oxidación: El sulfato de abacavir puede oxidarse bajo condiciones específicas, lo que lleva a la formación de productos de degradación.
Hidrólisis: El compuesto es susceptible a la hidrólisis, especialmente en condiciones ácidas, lo que resulta en la descomposición de la molécula.
Sustitución: El desplazamiento de átomos de cloro con otros grupos, como la ciclopropilamina, es un paso clave en su síntesis
Los reactivos comunes utilizados en estas reacciones incluyen ciclopropilamina, di-halo aminopirimidina y varios grupos protectores. Los principales productos formados a partir de estas reacciones son intermediarios que finalmente conducen a la formación de sulfato de abacavir .
Comparación Con Compuestos Similares
El sulfato de abacavir forma parte de la clase de medicamentos inhibidores de la transcriptasa inversa de nucleósidos (ITIN). Compuestos similares incluyen:
Zidovudina: Otro ITIN utilizado en el tratamiento del VIH.
Lamivudina: Se utiliza a menudo en combinación con abacavir para mejorar la eficacia.
Emtricitabina: Un compuesto similar con una estructura química ligeramente diferente pero con un mecanismo de acción similar
El sulfato de abacavir es único debido a su estructura química específica, que le permite ser altamente eficaz en la inhibición de la enzima transcriptasa inversa. Su capacidad para utilizarse en combinación con otros agentes antirretrovirales lo convierte en un componente valioso de la terapia contra el VIH .
Propiedades
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHSRBZIJNQHKT-FFKFEZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N12O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 77,000 mg/l @ 25 °C | |
| Record name | ABACAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/ | |
| Record name | ABACAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Like dideoxynucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine), the antiviral activity of abacavir appears to depend on intracellular conversion of the drug to a 5-triphosphate metabolite; thus, carbovir triphosphate (carbocyclic guanosine triphosphate) and not unchanged abacavir appears to be the pharmacologically active form of the drug. Substantial differences exist in the rates at which human cells phosphorylate various nucleoside antiviral agents and in the enzymatic pathways involved., Enzymatic conversion of abacavir to carbovir triphosphate appears to be complex and involves certain steps and enzymes that differ from those involved in the enzymatic conversion of dideoxynucleoside reverse transcriptase inhibitors. Abacavir is phosphorylated by adenosine phosphotransferase to abacavir monophosphate, which is converted to carbovir monophosphate by a cytosolic enzyme. Subsequently, carbovir monophosphate is phosphorylated by cellular kinases to carbovir triphosphate. Abacavir is not a substrate for enzymes (i.e., thymidine kinase, deoxycytidine kinase, adenosine kinase, mitochondrial deoxyguanosine kinase) known to phosphorylate other nucleoside analogs. Because phosphorylation of abacavir depends on cellular rather than viral enzymes, conversion of the drug to the active triphosphate derivative occurs in both virus-infected and uninfected cells. Carbovir triphosphate is a structural analog of deoxyguanosine-5-triphosphate (dGTP), the usual substrate for viral RNA-directed DNA polymerase. Although other mechanisms may be involved in the antiretroviral activity of the drug, carbovir triphosphate appears to compete with deoxyguanosine-5-triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of carbovir triphosphate into the viral DNA chain instead of deoxyguanosine-5-triphosphate, DNA synthesis is prematurely terminated because the absence of the 3-hydroxy group on the drug prevents further 5 to 3 phosphodiester linkages., The complete mechanism(s) of antiviral activity of abacavir has not been fully elucidated. Following conversion to a pharmacologically active metabolite, abacavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with viral RNA-directed DNA polymerase (reverse transcriptase). The drug, therefore, exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor. | |
| Record name | ABACAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White to off-white solid | |
CAS No. |
188062-50-2, 2736655-48-2 | |
| Record name | Abacavir sulfate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188062502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abacavir sulfate, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2736655482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABACAVIR SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J220T4J9Q2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ABACAVIR SULFATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PPL256S5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ABACAVIR SULFATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does abacavir sulfate exert its anti-HIV activity?
A1: Abacavir sulfate is a prodrug that is metabolized to its active form, carbovir triphosphate. Carbovir triphosphate acts as a nucleoside reverse transcriptase inhibitor (NRTI) [, ]. It inhibits the HIV-1 reverse transcriptase enzyme by competing with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the viral DNA chain. This incorporation leads to chain termination, effectively halting viral DNA synthesis and replication [, ].
Q2: What is the significance of the M184V mutation in HIV-1 reverse transcriptase concerning abacavir resistance?
A2: The M184V mutation in HIV-1 reverse transcriptase is a commonly observed mutation associated with resistance to abacavir and lamivudine []. This mutation reduces the efficiency of carbovir triphosphate incorporation during DNA synthesis, conferring resistance to the drug.
Q3: Are there differences in the antiviral activity of abacavir in plasma and cerebrospinal fluid?
A3: Research suggests that HIV-1 RNA responses and reverse transcriptase genotype can differ between cerebrospinal fluid and plasma in some individuals []. This highlights the importance of considering both compartments when evaluating treatment response.
Q4: What is the molecular formula and weight of abacavir sulfate?
A4: While the provided abstracts do not explicitly state the molecular formula and weight of abacavir sulfate, they indicate that Ziagen is the brand name for abacavir sulfate 300mg tablets []. Detailed chemical information can be found in drug information resources.
Q5: How does the structure of carbovir triphosphate, the active form of abacavir, contribute to its activity against HIV-1 reverse transcriptase?
A5: Carbovir triphosphate is a guanosine analog with a 2',3'-unsaturation in its carbocyclic deoxyribose ring []. This structural feature is crucial for its interaction with the HIV-1 reverse transcriptase enzyme and its chain termination activity.
Q6: Are there other nucleoside analogs with similar structures to abacavir that show activity against HIV?
A6: Yes, there are other nucleoside analogs with structural similarities to abacavir that exhibit anti-HIV activity. These include lamivudine (3TC), emtricitabine (FTC), and zidovudine (AZT) [, ]. These drugs share a similar mechanism of action as NRTIs but have variations in their structures that influence their potency, resistance profiles, and clinical applications.
Q7: Can abacavir be administered once daily, and does this impact its efficacy or safety?
A7: Studies have investigated the efficacy and safety of once-daily abacavir administration compared to twice-daily dosing [, ]. While once-daily dosing has shown comparable efficacy in some studies, there have been reports of a potentially increased risk of severe hypersensitivity reactions and diarrhea with this regimen [].
Q8: How is abacavir metabolized in the body?
A8: While the provided abstracts don't delve into the specifics of abacavir metabolism, they mention that it is a prodrug metabolized to its active form, carbovir triphosphate []. Detailed information about metabolic pathways can be found in drug information resources.
Q9: Has abacavir demonstrated efficacy in real-world clinical practice settings?
A10: Yes, data from the Ziagen Optimal Regimen and Resistance Observational (ZORRO) trial, a Phase IV study, suggest that abacavir-containing combination regimens demonstrate safety and efficacy profiles in clinical practice settings comparable to those observed in clinical trials [].
Q10: What are the implications of baseline resistance to abacavir in clinical trials?
A11: The presence of baseline resistance to abacavir in clinical trials can significantly impact study findings, potentially leading to an underestimation of a drug's true efficacy []. This highlights the importance of baseline resistance testing in clinical trials to ensure accurate assessments of treatment effects.
Q11: Is there cross-resistance between abacavir and other NRTIs?
A12: Yes, cross-resistance can occur between abacavir and other NRTIs, particularly those that select for the M184V mutation in HIV-1 reverse transcriptase, such as lamivudine [, ]. This means that resistance to one drug may confer resistance to the other, limiting treatment options.
Q12: Is there a genetic factor that can predict hypersensitivity reactions to abacavir?
A13: Yes, a strong association exists between the presence of the HLA-B*5701 allele and hypersensitivity reactions to abacavir [, ]. Testing for this allele is now standard practice before initiating abacavir therapy to minimize the risk of these potentially life-threatening reactions [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


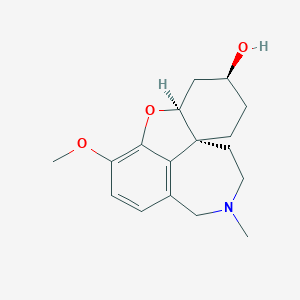

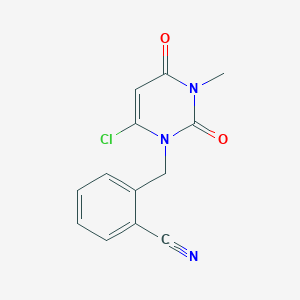




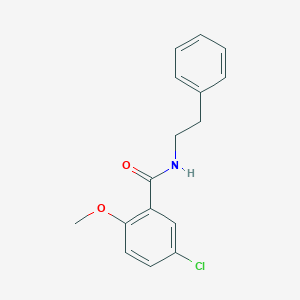

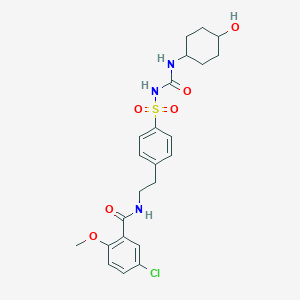
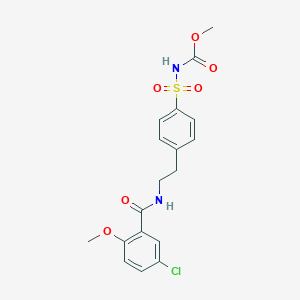
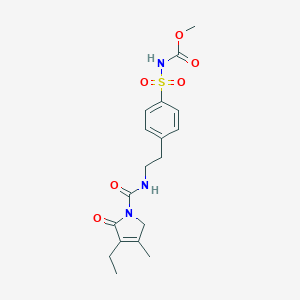
![4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B192893.png)
